REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[C:15]2[O:14][CH2:13][O:12][C:11]=2[CH:10]=[CH:9][CH:8]=1.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C.Cl.[OH-].[Na+]>O1CCCC1>[O:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([B:16]([OH:21])[OH:17])[C:15]=2[O:14][CH2:13]1 |f:4.5|
|
Name
|
|
Quantity
|
2.38 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2OCOC21
|
Name
|
|
Quantity
|
1.49 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained at that temperature for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled back to 0° C. immediately
|
Type
|
EXTRACTION
|
Details
|
was then extracted with ethyl acetate (3×25 ml)
|
Type
|
WASH
|
Details
|
the organic solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC=C2B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |